molecular formula C10H12ClNO B15076150 N-(3-chloro-2-methylphenyl)propanamide CAS No. 5360-93-0

N-(3-chloro-2-methylphenyl)propanamide

Cat. No.: B15076150
CAS No.: 5360-93-0
M. Wt: 197.66 g/mol
InChI Key: SNNCKESIIASLFW-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)propanamide (CAS: 39494-09-2) is an organochlorine compound with the molecular formula C₁₀H₁₁Cl₂NO and a molecular weight of 232.11 g/mol. Its structure features a propanamide backbone substituted with a 3-chloro-2-methylphenyl group (Figure 1).

Physicochemical properties include a predicted boiling point of 372.0±37.0 °C, density of 1.299±0.06 g/cm³, and a pKa of 13.53±0.70, suggesting moderate lipophilicity and stability under physiological conditions .

Properties

CAS No.

5360-93-0

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)propanamide

InChI

InChI=1S/C10H12ClNO/c1-3-10(13)12-9-6-4-5-8(11)7(9)2/h4-6H,3H2,1-2H3,(H,12,13)

InChI Key

SNNCKESIIASLFW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C(=CC=C1)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)propanamide typically involves the reaction of 3-chloro-2-methylaniline with propanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-chloro-2-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Major Products:

    Oxidation: 3-chloro-2-methylbenzoic acid

    Reduction: N-(3-chloro-2-methylphenyl)propanamine

    Substitution: 3-hydroxy-2-methylphenylpropanamide or 3-amino-2-methylphenylpropanamide

Scientific Research Applications

Chemistry: N-(3-chloro-2-methylphenyl)propanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study the effects of amide derivatives on biological systems. It can be used in the development of enzyme inhibitors and receptor modulators.

Medicine: this compound has potential applications in medicinal chemistry. It can be used in the design and synthesis of new drugs with anti-inflammatory, analgesic, or antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the manufacture of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Propanamides

3-(2-Bromophenyl)-N-(3-Chloro-2-Methylphenyl)Propanamide
  • Molecular Formula: C₁₆H₁₅BrClNO
  • Molecular Weight : 352.656 g/mol
  • Key Features : Replacement of one chlorine with a bromine atom on the phenyl ring increases molecular weight and lipophilicity. Bromine’s larger atomic radius may enhance steric hindrance and alter binding affinity in biological systems.
  • Applications : Brominated analogs are often explored for enhanced metabolic stability in drug design .
N-(3-Chloro-4-Methylphenyl)-3-[5-(3-Nitrophenyl)-2-Furyl]Propanamide
  • Molecular Formula : C₂₀H₁₆ClN₂O₄
  • Molecular Weight : 387.81 g/mol
  • The furyl ring may improve π-π stacking interactions in protein binding .
3-(5-(4-Bromophenyl)-2-Furyl)-N-(3-Chloro-2-Methylphenyl)Propanamide
  • Molecular Formula: C₂₀H₁₇BrClNO₂
  • Molecular Weight : 418.72 g/mol
  • Key Features : Combines bromine and furyl substitutions, creating a bulky, electron-deficient aromatic system. Such modifications are common in kinase inhibitors and antimicrobial agents .

Amino- and Biphenyl-Substituted Analogs

N-(3-Chloro-2-Methylphenyl)-2-[(2-Methylpropyl)Amino]Propanamide Hydrochloride
  • Molecular Formula : C₁₄H₂₂Cl₂N₂O
  • Molecular Weight : 305.24 g/mol
  • Key Features: The addition of a tertiary amine and hydrochloride salt enhances water solubility, making it suitable for intravenous formulations. Amino groups can participate in hydrogen bonding, improving target selectivity .
N-(3-Chloro-2-Methylphenyl)-2-(2-Fluoro[1,1'-Biphenyl]-4-Yl)Propanamide
  • Molecular Formula: C₂₂H₁₉ClFNO
  • Molecular Weight : 367.84 g/mol
  • Key Features : The biphenyl moiety with a fluorine substituent increases aromatic surface area, enhancing binding to hydrophobic pockets in enzymes or receptors. Fluorine’s electronegativity may improve metabolic stability by reducing oxidative degradation .

Structural and Functional Group Analysis

Compound Substituents Molecular Weight (g/mol) Key Functional Groups Potential Applications
N-(3-Chloro-2-methylphenyl)propanamide 3-Cl, 2-CH₃ 232.11 Chlorine, methyl Agrochemical intermediates
3-(2-Bromophenyl)- analog 2-Br, 3-Cl, 2-CH₃ 352.66 Bromine Anticancer agents
Nitrophenyl-furyl analog 3-NO₂, furyl, 3-Cl, 4-CH₃ 387.81 Nitro, furyl Enzyme inhibitors
Biphenyl-fluoro analog 2-F, biphenyl, 3-Cl, 2-CH₃ 367.84 Fluorine, biphenyl CNS therapeutics

Biological Activity

N-(3-chloro-2-methylphenyl)propanamide, a compound characterized by its halogenated aromatic structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H12ClNOC_{10}H_{12}ClNO. The presence of chlorine and methyl groups on the aromatic ring influences its reactivity and biological interactions. The compound is classified as an amide, which is significant for its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its mode of action may involve:

  • Enzyme Inhibition : The compound has shown potential in inhibiting proteases, which are crucial for protein metabolism and cellular signaling.
  • Gene Expression Modulation : It can alter gene expression profiles, impacting processes such as cell growth and differentiation.
  • Signal Transduction Pathways : this compound may influence key signaling pathways like MAPK, which is essential for various cellular responses.

Antibacterial Activity

Research indicates that this compound exhibits antibacterial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are indicative of its potency:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.25
Escherichia coli0.5
Bacillus subtilis0.1

These results suggest that the compound could be a candidate for developing new antibacterial agents.

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against strains such as Candida albicans. The observed zones of inhibition in agar diffusion assays provide further evidence of its antifungal potential:

Fungal StrainZone of Inhibition (mm)
Candida albicans18
Aspergillus niger15

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Properties : A study published in MDPI evaluated a series of halogenated compounds, including this compound, highlighting its effectiveness against various microbial strains with promising MIC values .
  • Mechanistic Insights : Research indicated that the compound's interaction with cellular pathways could lead to significant alterations in gene expression related to inflammation and immune responses .
  • Synthesis and Characterization : Detailed synthesis protocols have been established, showing that modifications in the chemical structure can enhance biological activity. For instance, derivatives with additional halogen substitutions exhibited increased potency against specific pathogens .

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